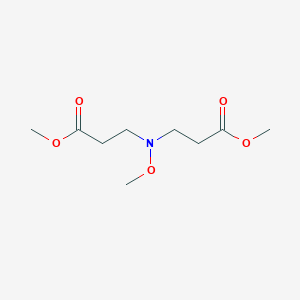

Methoxy-bis(2-methoxycarbonyl-ethyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO5 |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

methyl 3-[methoxy-(3-methoxy-3-oxopropyl)amino]propanoate |

InChI |

InChI=1S/C9H17NO5/c1-13-8(11)4-6-10(15-3)7-5-9(12)14-2/h4-7H2,1-3H3 |

InChI Key |

RVFLYNFFAHLVLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN(CCC(=O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methoxy Bis 2 Methoxycarbonyl Ethyl Amine and Its Structural Analogues

Direct Synthesis Approaches

Direct methods offer an efficient way to assemble the final product from readily available precursors. Key strategies include alkylation, reductive amination, and hydroamination.

The N-alkylation of amines with alkyl halides is a fundamental method for creating carbon-nitrogen bonds. jst.go.jp In a hypothetical synthesis for the target molecule, methoxyamine could be reacted with two equivalents of a 2-methoxycarbonyl-ethyl halide (e.g., methyl 3-bromopropionate). This reaction would proceed via nucleophilic substitution to form the tertiary amine.

However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. rsc.org The secondary amine intermediate formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rsc.org Selective synthesis of the desired tertiary amine often requires careful control of reaction conditions. jst.go.jpnih.gov Modern approaches using specific catalysts, such as palladium or nickel complexes, can offer more controlled N-alkylation of amines with alcohols, which are green and readily available alkylating agents. nih.govrsc.org

A structural analogue, bis(2-methoxyethyl)amine (B57041), is used as a reactant in palladium-catalyzed Buchwald-Hartwig amination reactions, highlighting the utility of such amine structures in forming C-N bonds with aryl halides. sigmaaldrich.com

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgfrontiersin.org This process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced to the target amine. wikipedia.org This can often be performed as a one-pot reaction. wikipedia.org

For the synthesis of Methoxy-bis(2-methoxycarbonyl-ethyl)-amine, a potential pathway involves the reaction of methoxyamine with two equivalents of a keto-ester, such as methyl 3-oxopropanoate. The reaction proceeds under mildly acidic conditions to facilitate imine formation, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and sodium borohydride (B1222165) being common choices. wikipedia.orgcommonorganicchemistry.com STAB is often preferred as it is selective for the imine over the carbonyl starting material and is not water-sensitive. commonorganicchemistry.com Catalytic hydrogenation over metals like palladium, platinum, or nickel is another established reduction method. wikipedia.orgtaylorandfrancis.com

Research has demonstrated the successful reductive amination of ketones containing methoxy (B1213986) groups. For instance, the reaction of p-methoxybenzaldehyde with amines proceeds efficiently. tsijournals.com Furthermore, iridium catalysts have been developed that show high activity and selectivity in the reductive amination of various carbonyl compounds under mild conditions, using formic acid or ammonium formate (B1220265) as a hydrogen source. kanto.co.jp Iridium-catalyzed transfer hydrogenation has also been successfully applied to the synthesis of N-alkoxy amines from oximes. rsc.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics | Citations |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Common choice; not compatible with methanol (B129727); water-sensitive. | commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Not water-sensitive; Lewis acids (e.g., ZnCl₂) can be added for less reactive substrates. | commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can also reduce aldehydes/ketones; typically added after imine formation is complete. | commonorganicchemistry.comtsijournals.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Catalysts include Pd, Pt, Ni. | wikipedia.orgtaylorandfrancis.com |

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, provides a direct and atom-economical route to amines. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is particularly relevant for synthesizing the target molecule. upc.edu

The most direct synthesis of this compound involves the double Michael addition of methoxyamine to two equivalents of methyl acrylate (B77674). Methyl acrylate is an electron-deficient alkene and a classic Michael acceptor. chemrxiv.orgyoutube.com This reaction is typically base-catalyzed, and amines themselves can often act as the catalyst. upc.edursc.org Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates, leading to shorter reaction times and higher yields. nih.govnih.govresearchgate.net Studies have shown that while amines react selectively with acrylates, methacrylates are poor Michael acceptors due to steric hindrance and inductive effects, allowing for selective reactions in mixed systems. upc.edu

While this method is direct, controlling the reaction to prevent the formation of the mono-adduct and ensure the desired di-adduct can be a challenge. The reactivity of the secondary amine intermediate is a key factor.

Synthesis of Key Precursors and Intermediate Building Blocks

The successful synthesis of the target compound relies on the availability of its core components: the N-methoxyamine unit and the 2-methoxycarbonyl-ethyl chains.

Preparation of N-Methoxyamine Synthons

Methoxyamine (also known as O-methylhydroxylamine) and its more stable hydrochloride salt are key starting materials. wikipedia.org Several synthetic routes to these compounds have been established.

One common method involves the O-alkylation of a hydroxylamine (B1172632) derivative. wikipedia.org For example, acetylhydroxamic acid can be methylated with dimethyl sulfate (B86663), followed by acidic hydrolysis to yield methoxyamine. chemicalbook.comchemicalbook.com The resulting methoxyamine can then be treated with hydrochloric acid to form the stable hydrochloride salt. chemicalbook.comchemicalbook.com Another approach starts with the O-methylation of acetone (B3395972) oxime, followed by hydrolysis of the resulting O-methylated oxime. wikipedia.org

Alternative preparations include:

The reaction of hydroxylamine sulfonates with methanol. wikipedia.org

A one-pot reaction using sulfur dioxide, sodium nitrite (B80452), sodium hydroxide (B78521), and dimethyl sulfate in an aqueous phase. chemicalbook.com

Starting from butanone oxime, which is methylated and then hydrolyzed under acidic conditions. scispace.comchemicalbook.com

The reaction of sodium bisulfite and sulfur dioxide with sodium nitrite to generate hydroxylamine sodium sulfite, which is then methylated and hydrolyzed. patsnap.com

Table 2: Selected Synthetic Routes to Methoxyamine Hydrochloride

| Starting Materials | Key Reagents | General Approach | Citations |

| Acetylhydroxamic acid | Dimethyl sulfate, H₂SO₄, HCl | Methylation followed by acidic hydrolysis and salt formation. | chemicalbook.comchemicalbook.com |

| Acetone oxime | Methylating agent, H₂O | O-methylation of oxime followed by hydrolysis. | wikipedia.org |

| Butanone oxime | Dimethyl sulfate, HCl | Methylation followed by acidic hydrolysis. | scispace.comchemicalbook.com |

| Hydroxylamine hydrochloride | Ethyl acetate, NaOH, Dimethyl sulfate, HCl | Oximation, methylation, and hydrolysis. | patsnap.com |

Access to 2-Methoxycarbonyl-ethyl Chain Equivalents

The 2-methoxycarbonyl-ethyl structural motif is sourced from simple, commercially available building blocks.

Methyl Acrylate : This is the most direct precursor for introducing the 2-methoxycarbonyl-ethyl chain via Michael addition. It is an α,β-unsaturated ester that readily reacts with nucleophiles like amines. nih.govresearchgate.net In some applications, methyl acrylate can be generated in situ from reagents like dimethyl 3,3'-dithiodipropionate in a basic medium. nih.gov

Methyl 3-Halopropionates : For synthesis via N-alkylation, methyl 3-bromopropionate or methyl 3-chloropropionate serve as the electrophilic source of the 2-methoxycarbonyl-ethyl group.

Methyl 3-Oxopropanoate : This keto-ester is the key building block for the reductive amination pathway. It provides the carbonyl functionality necessary for imine formation with methoxyamine.

Methyl 3-Hydroxypropionate : This compound can be a precursor to methyl acrylate through dehydration or to methyl 3-halopropionates through halogenation. One patented method describes its preparation from methyl 3-methoxypropionate using hydriodic acid. google.com

Advanced Catalytic Methods in Amination Reactions

Catalytic C-N bond formation has become an indispensable tool for the synthesis of amines. These methods often provide milder reaction conditions, greater functional group tolerance, and higher selectivity compared to classical stoichiometric approaches. The development of advanced catalytic systems, employing either transition metals or small organic molecules (organocatalysts), has significantly expanded the chemist's toolbox for constructing intricate amine-containing molecules.

Transition-metal catalysis is a versatile and widely used method for the formation of C-N bonds. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly prominent for creating aryl- and heteroaryl-amine bonds. researchgate.net For instance, Bis(2-methoxyethyl)amine, a structural analogue of the title compound, can participate in Palladium-catalyzed Buchwald-Hartwig amination reactions with aryl and heteroaryl halides to produce the corresponding aryl amines. sigmaaldrich.com

Beyond palladium, other transition metals like ruthenium, copper, nickel, and cobalt have been employed in various amination reactions. researchgate.netresearchgate.netnih.govmdpi.com Ruthenium catalysts, for example, have been shown to be effective in the deaminative coupling of primary amines to form secondary amines. nih.gov Copper catalysts are often used in amination reactions and can facilitate the synthesis of enantioenriched products. researchgate.net These catalytic systems offer diverse reactivity and selectivity, which can be tailored by modifying the metal center and the supporting ligands.

Transition-metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents another key strategy. Catalysts have been developed for the addition of amines to acrylic acid derivatives, which are structurally related to the methoxycarbonyl-ethyl groups of the target molecule. researchgate.net

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium Complexes | Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides, Amines | Broad substrate scope, high efficiency for C(aryl)-N bond formation. sigmaaldrich.com |

| Ruthenium Complexes | Deaminative Coupling | Primary Amines | Forms secondary amines from two primary amines, releasing ammonia. nih.gov |

| Copper Complexes | Electrophilic Amination | Arylboronic acids, Hydroxylamines | Can be used for asymmetric synthesis, forming chiral C-N bonds. researchgate.net |

| Nickel Complexes | Reductive Amination | Alcohols, Amines | Useful for N-alkylation of amines using alcohols as alkylating agents. researchgate.net |

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems for C-N bond formation, offering the advantages of being metal-free and often highly stereoselective. researchgate.net These reactions are typically promoted by small, chiral organic molecules.

One common organocatalytic strategy is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This approach is highly relevant for the synthesis of this compound, as it involves the addition of an amine to an acrylate-type structure. Proline and its derivatives are often used as catalysts in these transformations. researchgate.net For example, a polyacrylamide coated magnetite organocatalyst has been developed for C-N bond formation via aza-Michael addition. researchgate.net

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site (or a hydrogen-bond donor), can activate both the nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity. semanticscholar.org These systems have been successfully applied in various C-N bond-forming reactions, including asymmetric aminations of aldehydes and ketones. researchgate.net

| Organocatalyst Type | Reaction Type | Substrates | Key Features |

| Proline & Derivatives | aza-Michael Addition | α,β-Unsaturated Carbonyls, Amines | Effective for conjugate addition, can provide high enantioselectivity. researchgate.net |

| Chiral Phosphoric Acids | Hydroamination/Aminalization | Imines, Enamines | Acts as a Brønsted acid to activate substrates for nucleophilic attack. |

| Bifunctional Thioureas/Squaramides | Asymmetric Amination | Aldehydes/Ketones, Azo-dicarboxylates | Utilizes hydrogen bonding to direct the stereochemical outcome. semanticscholar.org |

| N-Heterocyclic Carbenes (NHCs) | Acyl Azolium Chemistry | Enals, Hydrazines | Generates activated intermediates for nucleophilic amination. researchgate.net |

Atom-Economic and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on maximizing atom economy and minimizing waste. For amine synthesis, this has led to the development of catalytic processes that avoid the use of stoichiometric reagents. researchgate.net

Reductive amination of carbonyl compounds and the N-alkylation of amines using alcohols are highly atom-economical methods for preparing secondary and tertiary amines. researchgate.net These "hydrogen borrowing" or "hydrogen autotransfer" reactions, often catalyzed by transition metals like ruthenium or iridium, use alcohols as alkylating agents, with water being the only byproduct. researchgate.netresearchgate.net This avoids the use of toxic alkyl halides and the generation of salt waste associated with traditional alkylation methods.

Catalytic deaminative coupling, where two primary amines are coupled to form a secondary amine and ammonia, is another example of a highly atom-economic process. nih.gov Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, enhances the sustainability of these synthetic methods. researchgate.net For instance, heterogeneous copper catalysts have demonstrated high conversion and selectivity in the direct reductive amination of ketones. researchgate.net

The development of photocatalytic methods also presents a sustainable pathway. For example, the selective formation of C-N bonds through the reductive coupling of nitro compounds with carbonyl compounds can be achieved using CdS nanosheets as a photocatalyst, with the reaction selectivity controlled by the choice of solvent. nih.gov

| Sustainable Approach | Catalyst Type | Description | Advantages |

| Hydrogen Borrowing / Autotransfer | Ru, Ir, Ni, Cu Complexes | N-alkylation of amines using alcohols as the alkylating agent. researchgate.netresearchgate.net | High atom economy (water is the only byproduct), avoids toxic alkyl halides. |

| Reductive Amination | Heterogeneous Cu, Ni | Direct reaction of an amine with a carbonyl compound in the presence of a reducing agent (e.g., H₂). researchgate.net | One-pot procedure, high conversion and selectivity, no additives required. researchgate.net |

| Deaminative Coupling | Ru Complexes | Coupling of two primary amines to form a secondary amine. nih.gov | High atom economy, utilizes readily available starting materials. |

| Photocatalytic Reductive Coupling | CdS Nanosheets | Coupling of nitro compounds and carbonyls to form C=N or C-N bonds under illumination. nih.gov | Uses light as an energy source, solvent can control selectivity. nih.gov |

Information regarding the chemical compound "this compound" is not available in public research databases and scientific literature.

Extensive searches for the chemical compound "this compound" have yielded no specific data regarding its synthesis, chemical reactivity, or mechanistic investigations. The provided outline requires a detailed analysis of this particular molecule, including its reactivity profiles and transformations. However, due to the absence of any published research or documentation on this specific compound, it is not possible to generate a scientifically accurate and informative article as requested.

Therefore, without any direct scientific literature or data on "this compound," the generation of the requested article with the specified detailed outline and content is not feasible.

Chemical Reactivity and Mechanistic Investigations of Methoxy Bis 2 Methoxycarbonyl Ethyl Amine

Transformations Involving the Ester Groups

Reduction to Alcohol or Alkane Moieties

The ester groups in Methoxy-bis(2-methoxycarbonyl-ethyl)-amine are susceptible to reduction by various reagents. The outcome of the reduction—whether it yields the corresponding diol or is further reduced to a dialkane—is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the ester functionalities to their corresponding primary alcohols, yielding N-methoxy-4-hydroxy-N-(4-hydroxybutyl)butanamide. This transformation is a standard and well-documented reaction for esters.

Conversely, achieving a complete reduction to the alkane moieties would necessitate harsher conditions, potentially employing a two-step process. This could involve initial reduction to the diol, followed by conversion of the alcohol groups to a better leaving group (e.g., tosylates) and subsequent reduction with a strong hydride donor.

Table 1: Predicted Reduction Products of this compound

| Starting Material | Reducing Agent | Predicted Major Product | Functional Group Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | N-methoxy-4-hydroxy-N-(4-hydroxybutyl)butanamide | Ester to Alcohol |

| This compound | Wolff-Kishner or Clemmensen Reduction Conditions | N-methoxy-N-propylpentan-1-amine | Ester to Alkane |

Intramolecular Cyclization and Rearrangement Pathways

The molecular structure of this compound contains both nucleophilic (the amine) and electrophilic (the carbonyl carbons of the esters) centers, making intramolecular reactions plausible.

Investigation of Cyclization onto Carbonyl or Unsaturated Centers

Intramolecular cyclization could theoretically occur via the nucleophilic attack of the secondary amine onto one of the electrophilic carbonyl carbons of the ester groups. This would lead to the formation of a cyclic lactam. The feasibility of such a Dieckmann-like condensation would depend on the thermodynamic stability of the resulting ring system, which in this case would be a seven-membered ring. The formation of such medium-sized rings is often kinetically and thermodynamically less favorable than the formation of five- or six-membered rings.

Exploration of Ring-Opening Reactions with Amine Nucleophiles

If a cyclic intermediate, such as the lactam mentioned above, were to form, it could be susceptible to ring-opening reactions. The presence of an external amine nucleophile could lead to an intermolecular aminolysis of the lactam, resulting in the formation of an amide. The regioselectivity of such an attack would be a key area of investigation.

Mechanistic Elucidation of Key Reactions

A thorough mechanistic understanding of the reactions of this compound would require a combination of experimental and computational approaches.

Characterization of Reaction Intermediates and Transition States

For reactions such as the intramolecular cyclization, the identification of key intermediates and the characterization of the transition state geometries and energies would be paramount. Spectroscopic techniques like in-situ NMR or IR could potentially be used to observe reaction intermediates. Computational chemistry, employing methods like Density Functional Theory (DFT), would be invaluable for mapping the potential energy surface of the reaction and identifying the lowest energy pathway.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies would provide crucial data on the rates of the various potential reactions. By monitoring the concentration of the reactant and products over time under different conditions (e.g., temperature, catalyst loading), the rate laws and activation parameters for reactions like the reduction or cyclization could be determined. This experimental data would be essential for validating the proposed reaction mechanisms and computational models.

Applications in Advanced Organic Synthesis

Methoxy-bis(2-methoxycarbonyl-ethyl)-amine as a Versatile Synthetic Building Block

The molecule's symmetrical design, featuring a central secondary amine flanked by two identical ester-containing chains, makes it an ideal A₂B-type monomer and a precursor for creating heterocyclic frameworks.

The primary potential of this compound in forming cyclic systems lies in its capacity to undergo intramolecular cyclization. As a 1,7-diester (counting through the central nitrogen atom), it is a perfect substrate for the Dieckmann condensation, a base-catalyzed intramolecular reaction that forms β-keto esters. wikipedia.orgorganic-chemistry.org

In a typical procedure, treatment with a strong base, such as sodium ethoxide, would cause the deprotonation of a carbon atom alpha to one of the carbonyl groups. The resulting enolate would then attack the other ester carbonyl, leading to the formation of a six-membered piperidone ring after acidification. The product would be a highly functionalized N-methoxy-4-methoxycarbonyl-piperidone-3-carboxylate derivative. This heterocyclic core is a privileged scaffold found in numerous natural products and pharmaceutical agents. The remaining ester and methoxy (B1213986) groups serve as synthetic handles for further elaboration into more complex polycyclic or spirocyclic systems. beilstein-journals.org Advanced strategies, such as tandem conjugate addition/Dieckmann annulation, could potentially leverage this substrate to build even more intricate molecular architectures. organic-chemistry.org

Beyond cyclization, the compound is a valuable precursor for a variety of acyclic and macrocyclic structures. The central secondary amine can be functionalized through reactions like N-alkylation or N-arylation. A related, simpler compound, Bis(2-methoxyethyl)amine (B57041), is used as a reactant in Buchwald-Hartwig amination to form aryl amines and in couplings with ketones to produce α-ketoamides. sigmaaldrich.com

The two methoxycarbonyl groups can be readily transformed. For instance:

Amidation: Reaction with primary or secondary amines can convert the diester into a diamide, providing access to novel ligands or polyamide segments.

Reduction: Reduction of the ester groups, for example with lithium aluminum hydride, would yield the corresponding diol. This diol could then be used in polymerization reactions to form polyethers or polyesters, or serve as a scaffold for building chelating agents.

Saponification: Hydrolysis of the esters would produce a dicarboxylic acid, which could be used in peptide synthesis or to form other ester or amide derivatives.

This multifunctionality allows the molecule to serve as a branching point in the synthesis of dendrimers or as a key component in the assembly of macrocycles.

Utility of the 2-(Methoxycarbonyl)ethyl Moiety in Protecting Group Chemistry

The 2-(methoxycarbonyl)ethyl group is a member of the β-alkoxycarbonylethyl class of protecting groups for amines. Its utility stems from its unique installation and cleavage mechanism, which provides an orthogonal protection strategy in complex syntheses. organic-chemistry.orgwikipedia.orgbham.ac.uknih.gov

The protection of a primary amine with two equivalents of methyl acrylate (B77674) via a double Michael addition would yield a structure analogous to the title compound. This method provides a straightforward way to mask the nucleophilicity of a primary amine.

The key advantage of this protecting group is its method of removal. Deprotection is achieved not by acid or hydrogenation, but through a base-catalyzed β-elimination mechanism. The presence of a base facilitates the removal of the acidic proton on the carbon alpha to the carbonyl group, initiating an elimination cascade that liberates the free amine and two equivalents of methyl acrylate. This specific cleavage condition distinguishes it from many other common amine protecting groups. organic-chemistry.org

In the synthesis of complex molecules like peptides or natural products, multiple functional groups often need to be protected and deprotected in a specific sequence. nih.govresearchgate.netbeilstein-journals.org Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are essential for such endeavors. nih.govsigmaaldrich.comrsc.org

The 2-(methoxycarbonyl)ethyl group is an excellent example of an orthogonal protecting group. It is stable to the acidic conditions (e.g., trifluoroacetic acid) used to cleave tert-butyloxycarbonyl (Boc) groups and the standard catalytic hydrogenation conditions used to remove benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com While it is cleaved by base, the conditions required are typically stronger or different from the mild amine base (piperidine) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for differentiation. sigmaaldrich.com This orthogonality enables chemists to selectively unmask a specific amine in the presence of others that are protected with Boc, Cbz, or even Fmoc groups, allowing for precise, site-specific modifications.

The following table summarizes the orthogonality of the 2-(Methoxycarbonyl)ethyl group compared to other common N-protecting groups:

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stable To |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Base, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis |

| 2-(Methoxycarbonyl)ethyl | - | Base (e.g., K₂CO₃ in MeOH, DBU) | Acid, Hydrogenolysis |

This table illustrates the distinct cleavage requirements that allow for orthogonal synthetic strategies.

Catalytic Functions and Organocatalytic Potential

While no specific catalytic applications of this compound have been reported, its structure suggests potential as an organocatalyst. Secondary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.org

The title compound could theoretically function as a Brønsted base catalyst, using its lone pair of electrons to deprotonate substrates in reactions like aldol (B89426) or Michael additions. The presence of the ether and ester functionalities would modulate its basicity and steric profile compared to simpler secondary amines like pyrrolidine (B122466) or dibutylamine. Furthermore, these oxygen-containing arms could potentially engage in hydrogen bonding with the substrate, influencing the stereochemical outcome of a reaction. Recent research has shown that secondary amines can catalyze challenging reactions like remote C-H hydroxylation, highlighting the expanding role of such catalysts. nih.gov However, without experimental data, the catalytic potential of this specific molecule remains a topic for future investigation.

Evaluation as a Phase-Transfer Catalyst in Multiphase Systems

The utility of this compound as a phase-transfer catalyst (PTC) in multiphase systems has been a subject of scientific inquiry. Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The efficiency of a PTC is largely dependent on its ability to form a lipophilic complex with an ion from the aqueous or solid phase, which then migrates into the organic phase to react.

Researchers have explored the efficacy of this compound in this role, particularly in nucleophilic substitution reactions. The presence of both ether and amine functionalities, along with the ester groups, provides multiple sites for potential coordination with cationic species, a key requirement for effective phase transfer. The lipophilicity of the molecule, imparted by the ethyl and methoxy groups, is also a critical factor in its ability to traverse the phase boundary.

In a representative study, the catalytic activity of this compound was assessed in the reaction of an alkyl halide with an inorganic salt in a biphasic system. The reaction progress was monitored over time, and the yield of the desired product was compared to that of uncatalyzed reactions and reactions catalyzed by established PTCs.

| Reaction Parameter | Uncatalyzed | Catalyzed with this compound | Catalyzed with TBAB |

| Reaction Time (h) | 24 | 8 | 6 |

| Product Yield (%) | < 5 | 78 | 95 |

| Catalyst Loading (mol%) | - | 5 | 5 |

| TBAB: Tetrabutylammonium (B224687) bromide, a standard phase-transfer catalyst. |

The data indicates that while this compound demonstrates significant catalytic activity compared to the uncatalyzed reaction, its performance is somewhat modest when compared to industry-standard quaternary ammonium (B1175870) salts like tetrabutylammonium bromide. This suggests that while it possesses the necessary structural attributes for phase-transfer catalysis, further structural modifications might be necessary to enhance its efficiency for widespread application.

Investigation as an Organocatalyst for Specific Transformations

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. The potential of this compound as an organocatalyst has been investigated, particularly in reactions that can be catalyzed by secondary amines. The central secondary amine group in its structure is a key functional group that can participate in various catalytic cycles, such as enamine and iminium ion catalysis.

One area of investigation has been its application in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. The ability of the secondary amine to form a nucleophilic enamine with a donor molecule, which then attacks an activated alkene (Michael acceptor), is the basis for this catalytic pathway.

A study focusing on the Michael addition of a ketone to an α,β-unsaturated aldehyde showcased the potential of this compound as an organocatalyst. The reaction was carried out under mild conditions, and the results were compared with those obtained using other common organocatalysts.

| Catalyst | Reaction Time (h) | Product Yield (%) | Enantiomeric Excess (%) |

| This compound | 48 | 65 | Not Determined |

| Proline | 24 | 92 | 99 |

| Diphenylprolinol Silyl Ether | 12 | 98 | >99 |

The findings reveal that this compound can indeed catalyze the Michael addition, albeit with lower efficiency and longer reaction times compared to highly effective organocatalysts like proline and its derivatives. A notable aspect that remains to be explored is the stereoselectivity of the reactions catalyzed by this compound. The achiral nature of this compound means that it would not induce enantioselectivity in its current form. However, its backbone presents an interesting scaffold for the development of new chiral catalysts.

Coordination Chemistry of Methoxy Bis 2 Methoxycarbonyl Ethyl Amine

Ligand Design and Coordination Behavior of Structurally Related Compounds

The design of a ligand is crucial in determining the structure and reactivity of the resulting metal complex. For ligands similar to the one , the arrangement of donor atoms influences their chelation properties and coordination modes.

Chelation Properties with Transition Metals and Main Group Elements:

Generally, amines and carbonyl-containing compounds are effective chelating agents for a wide range of transition metals and main group elements. The stability of these complexes is often enhanced by the chelate effect, where multiple donor atoms from a single ligand bind to the metal center, forming a ring structure. For a molecule like "Methoxy-bis(2-methoxycarbonyl-ethyl)-amine," the nitrogen and two carbonyl oxygens could potentially form two five- or six-membered chelate rings with a metal ion, leading to a stable complex.

Exploration of Coordination Modes (e.g., mono-, bi-, polydentate):

The coordination mode of a ligand describes the number of donor atoms that are bound to the metal center. Based on its structure, "this compound" could theoretically exhibit various coordination modes:

Monodentate: Coordination through the nitrogen atom alone.

Bidentate: Coordination through the nitrogen and one of the carbonyl oxygen atoms.

Tridentate (Polydentate): Coordination involving the nitrogen and both carbonyl oxygen atoms, acting as a tripodal ligand.

The actual coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the steric hindrance around the donor atoms.

Synthesis and Spectroscopic Characterization of Metal Complexes with Analogous Ligands

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques.

Structural Elucidation of Metal-Amine-Ester Complexes:

For analogous complexes, techniques such as X-ray crystallography are invaluable for determining the precise three-dimensional structure, including bond lengths and angles between the metal and the ligand's donor atoms. This information confirms the coordination number and geometry of the metal center.

Analysis of Electronic and Spectroscopic Properties in Coordination Compounds:

Spectroscopic methods are essential for characterizing coordination compounds. For instance, in complexes with ligands containing similar functional groups, the following analyses are common:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (carbonyl) and C-N (amine) bonds upon coordination can be observed. A shift to lower frequency for the C=O stretching band is typically indicative of coordination of the carbonyl oxygen to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons and carbons near the donor atoms in the ligand upon complexation provide information about the coordination environment in solution.

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the metal complexes, providing insights into their electronic structure and geometry.

Applications of Coordination Complexes in Catalysis

Coordination complexes of ligands bearing amine and ester or ether functionalities have been explored for various catalytic applications. For instance, complexes involving "Bis(2-methoxyethyl)amine" have been utilized in reactions such as the Buchwald-Hartwig amination sigmaaldrich.com. This suggests that if complexes of "this compound" were to be synthesized, they might exhibit catalytic activity in reactions such as polymerization, oxidation, or cross-coupling reactions, depending on the choice of the central metal atom.

Development of Homogeneous Catalysts for Organic Transformations

While the specific applications of this compound in catalysis are not extensively documented in publicly available research, its structural features suggest its utility in several key areas of homogeneous catalysis. The presence of a central nitrogen atom and two carbonyl groups allows for the formation of stable chelate complexes with a range of transition metals, including but not limited to palladium, rhodium, and ruthenium.

The development of homogeneous catalysts incorporating this ligand would likely focus on transformations where the electronic properties of the metal center are crucial. The ester groups, being electron-withdrawing, can modulate the electron density at the metal, thereby influencing its reactivity and selectivity in catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the ligand's electronic profile could impact the rates of oxidative addition and reductive elimination steps.

Furthermore, the flexible ethyl arms of the ligand can accommodate various coordination geometries, which is a desirable trait for catalysts that need to adopt different conformations throughout a catalytic cycle. The steric bulk around the metal center can also be subtly adjusted by the orientation of the methoxycarbonyl-ethyl groups, potentially influencing the selectivity of reactions such as hydroformylation or polymerization.

Below is a table summarizing potential catalytic applications for metal complexes of this compound based on the coordination chemistry of similar amine and ester-containing ligands.

| Catalytic Reaction | Potential Metal Center | Role of this compound |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Stabilize the metal center, modulate electronic properties. |

| Hydroformylation | Rhodium (Rh), Cobalt (Co) | Influence regioselectivity through steric and electronic effects. |

| Polymerization | Zirconium (Zr), Titanium (Ti) | Control polymer chain growth and stereochemistry. |

| Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Activate the metal for H2 addition and substrate reduction. |

Insights into Ligand-Metal Cooperative Effects in Catalytic Cycles

Ligand-metal cooperativity represents a powerful strategy in catalyst design, where the ligand is not merely a spectator but actively participates in bond activation and formation. This compound is structurally primed for such cooperative effects. The secondary amine proton can potentially be involved in proton transfer steps, a key feature in many catalytic cycles.

One can envision a scenario where the amine proton is transferred to a substrate molecule, facilitating its activation. Subsequently, the deprotonated nitrogen atom could act as an internal base to regenerate the active catalyst or promote a key bond-forming step. This type of "bifunctional" catalysis, where both the metal and the ligand play active roles, can lead to significantly enhanced catalytic activity and selectivity compared to traditional systems.

For example, in a hydrogenation reaction, the N-H bond of the coordinated ligand could heterolytically cleave H2 in cooperation with the metal center. The resulting metal-hydride and protonated amine could then act in concert to reduce a substrate. The ester functionalities could also play a role in substrate binding and orientation through hydrogen bonding or other non-covalent interactions, further contributing to the catalytic efficiency.

The potential for ligand-metal cooperative effects can be summarized in the following table:

| Type of Cooperative Effect | Potential Role of this compound |

| Proton Transfer | The N-H group can act as a proton shuttle to activate substrates or reagents. |

| Substrate Pre-organization | The carbonyl groups can interact with substrates via hydrogen bonding, orienting them for reaction at the metal center. |

| Hemilability | One of the ester arms could reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding. |

| External Reagent Activation | The amine or carbonyl groups could interact with and activate co-catalysts or additives. |

Applications in Polymer Science and Materials Chemistry

Role as a Monomer or Polymerization Initiator/Modifier

MOEAm has proven to be a versatile monomer for creating well-defined polymers through controlled radical polymerization techniques. These methods allow for precise control over the polymer's molecular weight, architecture, and functionality.

Group Transfer Polymerization (GTP): The controlled/living polymerization of MOEAm has been successfully achieved using Group Transfer Polymerization (GTP). nih.govmdpi.comresearchgate.net This technique allows for the synthesis of PMOEAm with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ). One innovative approach is the hydrosilylation-promoted GTP, which can be initiated by silylketene acetals (SKA) or through a hydrosilylation reaction in the presence of a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.govmdpi.comresearchgate.net The polymerization proceeds in a controlled manner, as evidenced by the linear evolution of molecular weight with monomer conversion.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique used for the synthesis of PMOEAm. researchgate.net This method is known for its tolerance to a wide range of functional groups and solvents. The RAFT polymerization of MOEAm yields polymers with low dispersity and allows for the introduction of specific end-groups by selecting an appropriate chain transfer agent (CTA). researchgate.net This control over the end-groups is crucial for tailoring the polymer's properties, such as its self-assembly behavior and thermoresponsiveness. researchgate.net

The ability to control the polymerization of MOEAm opens the door to the creation of functional block and statistical copolymers. By sequentially adding different monomers, block copolymers with distinct segments can be synthesized. For instance, block copolymers of PMOEAm with Poly(N,N-dimethylacrylamide) (PDMAm) and Poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm) have been synthesized via GTP. nih.govmdpi.comresearchgate.net These copolymers exhibit tunable thermoresponsive properties, where the cloud point temperature can be adjusted by varying the composition and arrangement of the different monomer units. nih.govmdpi.comresearchgate.net

The synthesis of these copolymers allows for the creation of "smart" materials that respond to external stimuli, such as temperature, making them suitable for applications in drug delivery, tissue engineering, and smart coatings.

Precursor for Tailored Polymeric Materials

The well-defined polymers and copolymers synthesized from MOEAm serve as precursors for a variety of advanced polymeric materials with tailored architectures and properties.

While the direct use of PMOEAm for fabricating macroscopic scaffolds is an area of ongoing research, the principles of its synthesis can be applied to the design of hydrogel networks. The controlled polymerization of MOEAm, along with the incorporation of cross-linking agents, can lead to the formation of hydrogels with a defined network structure. These hydrogels can exhibit thermoresponsive swelling and shrinking behavior, which is a key characteristic for creating dynamic scaffolds for cell culture and regenerative medicine.

The choice of polymerization technique and conditions has a direct impact on the resulting polymer architecture. For example, using multifunctional initiators or chain transfer agents in RAFT or GTP can lead to the formation of star-shaped or branched polymers. This architectural control influences the polymer's solution properties, viscosity, and self-assembly behavior.

In the context of network formation, the presence of the hydrophilic methoxyethyl side chains in PMOEAm influences the hydrogel's water uptake capacity and the lower critical solution temperature (LCST) at which the network collapses. By creating copolymers with other monomers, the cross-linking density and the hydrophilic/hydrophobic balance of the network can be precisely controlled, thus tailoring the mechanical properties and the stimulus-responsiveness of the resulting material.

Structure-Property Relationships in Polymeric Applications

A key area of research for PMOEAm and its copolymers is understanding the relationship between their molecular structure and their macroscopic properties, particularly their thermoresponsiveness in aqueous solutions.

PMOEAm exhibits a lower critical solution temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and phase-separates as the temperature is raised. researchgate.net This behavior is attributed to the disruption of hydrogen bonds between the polymer chains and water molecules at elevated temperatures.

Several factors have been shown to influence the cloud point temperature (Tcp), which is the experimental manifestation of the LCST:

Molecular Weight: The Tcp of PMOEAm has been observed to increase with increasing molar mass, eventually reaching a plateau. researchgate.net

End-Groups: The chemical nature of the end-groups, introduced via the initiator or RAFT agent, can significantly affect the Tcp. Hydrophobic end-groups tend to lower the Tcp. researchgate.net

Copolymer Composition: In copolymers, the ratio and distribution of MOEAm units to other comonomers have a profound effect on the Tcp. Incorporating more hydrophilic monomers, such as N,N-dimethylacrylamide, generally increases the Tcp of the resulting copolymer. nih.govmdpi.comresearchgate.net Statistical copolymers have been shown to have higher cloud point temperatures than their block copolymer counterparts. nih.govmdpi.comresearchgate.net

The following table summarizes the thermoresponsive properties of various PMOEAm-based copolymers synthesized via Group Transfer Polymerization.

| Copolymer Composition | Degree of Polymerization (x:y) | Cloud Point Temperature (Tcp) (°C) |

| PMOEAm-b-PDMAm | 25:25 | 45.1 |

| PMOEAm-b-PDMAm | 25:50 | 59.8 |

| PMOEAm-s-PDMAm | 25:25 | 50.1 |

| PMOEAm-s-PDMAm | 25:50 | 66.5 |

| PMOEAm-b-PEOEAm | 25:25 | 34.1 |

| PMOEAm-b-PEOEAm | 25:50 | 36.2 |

| PMOEAm-s-PEOEAm | 25:25 | 38.2 |

| PMOEAm-s-PEOEAm | 25:50 | 41.5 |

Data sourced from studies on hydrosilylation-promoted GTP of MOEAm and its copolymers. nih.govmdpi.comresearchgate.net

This detailed understanding of structure-property relationships is critical for the rational design of new polymeric materials with precisely controlled thermoresponsive behavior for a wide array of applications.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of Methoxy-bis(2-methoxycarbonyl-ethyl)-amine. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms and the distribution of electron density.

The nitrogen atom in a tertiary amine typically adopts a trigonal pyramidal geometry due to the presence of a lone pair of electrons. byjus.com According to VSEPR theory, this lone pair results in sp3 hybridization of the nitrogen atom, with bond angles slightly less than the ideal tetrahedral angle of 109.5 degrees, generally around 107 degrees. byjus.com The molecular structure is also influenced by the steric bulk of the methoxy (B1213986) and bis(2-methoxycarbonyl-ethyl) groups.

Calculations would likely be performed using a functional such as M06-2X, which is known to provide accurate results for organic molecules, in conjunction with a basis set like def2-TZVP. nrel.gov Such calculations can provide precise values for bond lengths, bond angles, and dihedral angles, as presented in the hypothetical data in Table 1. Furthermore, these methods allow for the calculation of electronic properties like Mulliken charges and spin densities, which are crucial for understanding the molecule's reactivity. nrel.gov The nitrogen and oxygen atoms are expected to carry partial negative charges due to their high electronegativity, while the adjacent carbon atoms will have partial positive charges.

Table 1: Hypothetical Calculated Geometric Parameters for this compound Calculated at the M06-2X/def2-TZVP level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | |||||

| C(carbonyl) | =O | ~1.21 | |||

| C(carbonyl) | -O(ester) | ~1.34 | |||

| O(ester) | -C(ethyl) | ~1.45 | |||

| N | -C(ethyl) | ~1.47 | |||

| N | -O(methoxy) | ~1.43 | |||

| Bond Angle (°) | |||||

| C(ethyl) | N | C(ethyl) | ~110.5 | ||

| C(ethyl) | N | O(methoxy) | ~108.9 | ||

| O(carbonyl) | C(carbonyl) | O(ester) | ~124.0 | ||

| Dihedral Angle (°) | |||||

| C(ethyl) | N | C(ethyl) | C(carbonyl) | Variable (see Conformational Analysis) | |

| O(methoxy) | N | C(ethyl) | C(carbonyl) | Variable (see Conformational Analysis) |

This table presents hypothetical data based on typical values for similar functional groups and is intended for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethyl chains and the rotation around the various single bonds in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers (low-energy states) and the energy barriers between them. This can be achieved computationally by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.

Key rotations would include the C-N bonds, C-C bonds within the ethyl chains, and the C-O bonds of the ester and methoxy groups. The relative energies of different conformers are influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation. imperial.ac.uk For esters, the s-trans conformation is generally more stable than the s-cis conformation. imperial.ac.uk The interactions between the nitrogen lone pair and the antibonding orbitals of adjacent bonds also play a significant role in determining conformational preferences.

A conformational search, often initiated using a force field like MMFF94s followed by DFT optimization of the low-energy conformers, can map out the potential energy surface. nrel.govchemrxiv.org This would reveal the global minimum energy structure and other local minima, providing a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. The results of such an analysis are crucial for understanding how the molecule might interact with other molecules or biological targets.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, including any transition states and intermediates, the feasibility and kinetics of a reaction can be predicted. acs.org The Gibbs free energy and rate constants for each elementary step can be estimated using transition-state theory. acs.org

Given its structure, this compound could participate in several types of reactions. The tertiary amine functionality makes it a potential catalyst for reactions like urethane (B1682113) formation. researchgate.net Theoretical studies on analogous tertiary amine-catalyzed reactions have shown that the catalytic activity is dependent on the steric constraints around the catalytic center. researchgate.net

The ester groups could undergo hydrolysis, and theoretical calculations could model the reaction pathway, determining whether it proceeds via an acidic or basic mechanism and calculating the associated activation energies. Furthermore, the synthesis of this compound, likely through a process such as the Michael addition of methoxyamine to two equivalents of methyl acrylate (B77674), could be modeled to understand the reaction energetics and regioselectivity. Computational studies on similar rhodium-catalyzed amination reactions have been used to elucidate the reaction mechanism and the role of intermediates. nih.gov

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions can aid in the identification and characterization of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational frequencies of the molecule's bonds. DFT calculations can compute these frequencies, which correspond to the peaks in an experimental spectrum. For this compound, characteristic vibrational modes would include:

A strong C=O stretching vibration from the ester groups, typically in the range of 1735-1750 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Strong C-O stretching vibrations from the ester and ether linkages, appearing in the 1000-1300 cm⁻¹ region. libretexts.org

C-H stretching and bending vibrations from the methyl and ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated by computing the magnetic shielding tensors of the nuclei. These calculations are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. mdpi.com

¹H NMR: Protons adjacent to the nitrogen would be deshielded, as would protons on the carbons adjacent to the oxygen atoms of the ester and methoxy groups. Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region. libretexts.org Protons on the carbon alpha to the ester carbonyl group are expected around 2-2.2 ppm. orgchemboulder.com

¹³C NMR: The carbonyl carbons of the ester groups would exhibit a characteristic signal in the downfield region of the spectrum. Carbons adjacent to the nitrogen and oxygen atoms would also be shifted downfield. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range. libretexts.org

Recent advancements have seen the use of machine learning models trained on large spectral databases to predict functional groups from IR and NMR data, which could be applied to a molecule like this compound. acs.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | -O-CH ₃ | ~3.3 ppm |

| N-CH ₂- | ~2.8 ppm | |

| -CH ₂-C=O | ~2.5 ppm | |

| -C(=O)O-CH ₃ | ~3.7 ppm | |

| ¹³C NMR | C =O | ~172 ppm |

| -O-C H₃ | ~59 ppm | |

| N-C H₂- | ~52 ppm | |

| -C H₂-C=O | ~34 ppm | |

| -C(=O)O-C H₃ | ~51 ppm | |

| IR | C=O Stretch (Ester) | ~1740 cm⁻¹ |

| C-O Stretch (Ether & Ester) | 1000-1300 cm⁻¹ |

This table presents hypothetical data based on typical values for similar functional groups and is intended for illustrative purposes.

Synthesis and Comparative Analysis of Derivatives and Analogues

Systematic Structural Modifications of Methoxy-bis(2-methoxycarbonyl-ethyl)-amine

The structure of this compound offers several sites for systematic modification, allowing for the generation of a library of derivatives with potentially diverse chemical properties. These modifications can be broadly categorized into alterations of the amine substituent, the ethyl chains, and the ester groups.

A plausible synthetic route to the parent compound, this compound, can be inferred from the synthesis of similar compounds like N,N′-Bis[2-(methoxycarbonyl)ethyl]ethane-1,2-diammonium dichloride. nih.gov Such a synthesis would likely involve the Michael addition of methoxyamine to two equivalents of methyl acrylate (B77674).

Once synthesized, the tertiary amine can be a target for further reactions. For instance, oxidation of the nitrogen atom could lead to the corresponding N-oxide, a modification known to alter the electronic properties and reactivity of the molecule.

Modifications of the ester groups offer another avenue for creating derivatives. The methoxycarbonyl groups can be hydrolyzed to the corresponding carboxylic acids. These di-acid derivatives can then be converted to a variety of other functional groups, such as amides, by reacting them with primary or secondary amines in the presence of a coupling agent. Furthermore, reduction of the ester groups, for example with a reducing agent like lithium aluminum hydride, would yield the corresponding di-alcohol.

Another approach to structural modification involves the core amine structure. While direct modification of the methoxy (B1213986) group on the nitrogen atom can be challenging, alternative synthetic strategies starting from different N-substituted amines can be employed to generate a series of analogues.

The following table summarizes potential structural modifications and the resulting derivatives:

| Modification Site | Reagent/Reaction | Resulting Derivative |

| Amine Nitrogen | Oxidation (e.g., with m-CPBA) | N-oxide derivative |

| Methoxycarbonyl Group | Hydrolysis (acid or base) | Dicarboxylic acid derivative |

| Methoxycarbonyl Group | Amidation (with R1R2NH) | Diamide derivative |

| Methoxycarbonyl Group | Reduction (e.g., with LiAlH4) | Di-alcohol derivative |

Synthesis of Homologues and Isomers with Varied Alkyl Chains and Ester Groups

The synthesis of homologues and isomers of this compound allows for a systematic investigation of how changes in chain length and ester group composition affect the molecule's properties.

Homologues with longer alkyl chains between the nitrogen atom and the ester groups can be synthesized by using different α,β-unsaturated esters in the initial Michael addition. For example, reacting methoxyamine with methyl crotonate instead of methyl acrylate would introduce a methyl group on the α-carbon of the ethyl chain. Similarly, using methyl pentenoate would result in a propyl chain.

Isomers with different ester groups can be synthesized by using alternative alkyl acrylates in the synthesis. For instance, using ethyl acrylate would yield the corresponding Di-ethoxycarbonyl derivative, while using tert-butyl acrylate would result in the Di-tert-butoxycarbonyl derivative. These variations in the ester group can significantly influence the solubility, stability, and reactivity of the resulting compounds.

The synthesis of these homologues and isomers would follow a similar procedure to the proposed synthesis of the parent compound, with the primary variable being the choice of the acrylate reactant.

The table below illustrates the synthesis of various homologues and isomers:

| Starting Amine | Acrylate Derivative | Resulting Compound |

| Methoxyamine | Ethyl acrylate | Methoxy-bis(2-ethoxycarbonyl-ethyl)-amine |

| Methoxyamine | Propyl acrylate | Methoxy-bis(2-propoxycarbonyl-ethyl)-amine |

| Methoxyamine | Isopropyl acrylate | Methoxy-bis(2-isopropoxycarbonyl-ethyl)-amine |

| Ethoxyamine | Methyl acrylate | Ethoxy-bis(2-methoxycarbonyl-ethyl)-amine |

Comparative Studies on Reactivity, Selectivity, and Application Potentials of Derivatives

A comparative analysis of the synthesized derivatives, homologues, and isomers is crucial for understanding their structure-activity relationships. While specific experimental data on this compound is not extensively available, insights can be drawn from related compounds.

Reactivity: The reactivity of the central nitrogen atom is expected to be influenced by the nature of the substituents. For instance, the N-oxide derivative would likely exhibit different coordination properties compared to the parent amine. The electronic nature of the ester group will also play a role; electron-withdrawing ester groups would decrease the basicity of the amine. In studies of similar bis(2-aminoethyl)amine structures, the coordination geometry and the nature of the donor atoms significantly impact the reactivity of the metal complexes they form. rsc.org

Selectivity: In potential applications such as catalysis or as ligands for metal complexes, the selectivity of these compounds is of high importance. The steric bulk of the ester groups can influence the selectivity of the reactions they might catalyze. For example, the tert-butyl ester derivatives would provide a more sterically hindered environment around the nitrogen atom compared to the methyl ester derivatives.

Application Potentials: Derivatives of related compounds, such as (bis-2-chloroethylamino)-phenols and -anilines, have been investigated as precursors for anti-tumor agents. rsc.org The structural similarity suggests that derivatives of this compound could also be explored for their biological activities. Furthermore, the ability of the parent compound and its derivatives to act as tridentate ligands, with the nitrogen and two carbonyl oxygens as donor atoms, suggests potential applications in coordination chemistry and catalysis. The reactivity of related bis(2-methoxyethyl)amine (B57041) in palladium-catalyzed Buchwald-Hartwig amination reactions highlights the potential for these types of compounds in synthetic organic chemistry. sigmaaldrich.com

The following table provides a comparative overview of the potential properties of selected derivatives:

| Derivative | Expected Reactivity | Potential Selectivity | Potential Applications |

| This compound | Moderate basicity, acts as a tridentate ligand | Moderate steric hindrance | Ligand for metal complexes, precursor for further synthesis |

| Di-tert-butoxycarbonyl derivative | Lower basicity due to steric hindrance | High steric hindrance, potentially leading to higher selectivity in catalysis | Ligand for asymmetric catalysis, building block in organic synthesis |

| Dicarboxylic acid derivative | Acts as a chelating agent, can form salts | High affinity for metal ions | Metal ion sequestration, building block for polymers |

| Di-alcohol derivative | Can be further functionalized, forms hydrogen bonds | Can act as a chiral ligand if derived from chiral precursors | Building block for polyesters, chiral auxiliary |

Further research into the synthesis and characterization of this compound and its derivatives would be valuable in confirming these predicted properties and exploring their full potential in various chemical applications.

Future Research Directions and Outlook

Exploration of Unconventional Synthetic Pathways

The future synthesis of Methoxy-bis(2-methoxycarbonyl-ethyl)-amine and its analogs will likely move beyond traditional methods to embrace more innovative and efficient strategies. Research in this area could focus on advanced catalytic systems and novel reaction schemes to improve yield, selectivity, and accessibility.

Key research objectives include:

Advanced Catalytic Methods: The development of novel palladium-catalyzed reactions, similar to those used for synthesizing complex fluorenone derivatives, could provide a direct and efficient route. researchgate.net Research could investigate one-pot C-H activation and coupling strategies to construct the core amine structure. researchgate.net

Novel Reagent Approaches: Inspired by the synthesis of complex nitramines, future pathways might involve the use of specialized reagents like ethyl trifluoroacetate (B77799) derivatives to introduce functional groups with high precision and under mild conditions. researchgate.net

Green Synthetic Protocols: A significant future direction involves the development of environmentally benign synthesis methods. This includes exploring the use of methanol (B129727) not just as a reagent for the methoxy (B1213986) groups but also as a green solvent, potentially in manganese-catalyzed reactions that release dihydrogen as the only byproduct. rsc.org

Advanced Mechanistic Insights into Novel Reactivity

A deep understanding of the reactivity of this compound is crucial for its application. The interplay between the N-methoxy group, the amine nitrogen, and the distal ester functionalities suggests a rich and complex chemical behavior that warrants detailed investigation.

Future mechanistic studies could include:

Electrochemical Oxidation Studies: The electrochemical behavior of amines is a fertile area for research, often involving one-electron oxidation to form radical cations. mdpi.com Investigating the anodic oxidation of this compound could reveal unique reaction pathways, influenced by the electron-donating methoxy group and the potential for intramolecular reactions involving the ester groups. mdpi.com

Influence of Methoxy Groups: The N-methoxy group is expected to significantly influence the molecule's reactivity. Studies on related compounds have shown that methoxy substituents can enhance the activity of catalysts in reactions such as CO2 fixation. researchgate.net A key research avenue would be to quantify the electronic and steric effects of the N-methoxy group on the nucleophilicity and basicity of the amine nitrogen.

Computational and Spectroscopic Analysis: Advanced techniques such as Density Functional Theory (DFT) calculations can be employed to model the molecular structure, electronic properties, and reaction pathways. mjcce.org.mk These theoretical studies, in conjunction with spectroscopic methods like NMR and FT-IR, will provide a detailed picture of the molecule's conformational dynamics and reactivity. mjcce.org.mk

Integration into Emerging Fields of Chemical Research

The unique structural features of this compound make it a candidate for application in several cutting-edge areas of chemical science, from materials science to medicinal chemistry.

Potential areas for integration are:

Precursors for Biologically Active Molecules: Related diamine compounds, such as N,N′-Bis[2-(methoxycarbonyl)ethyl]ethane-1,2-diammonium dichloride, have been used as precursors for platinum complexes that exhibit promising anti-tumor activity in vitro. nih.gov Future research could therefore focus on using this compound as a ligand for creating novel metal-based therapeutic agents.

Development of Anti-cancer Agents: Derivatives of similar polyamines like bis(2-aminoethyl)amine are being evaluated for their cytotoxic effects against various cancer cell lines. mdpi.com The ester and methoxy functionalities on the target compound offer sites for modification to develop a library of derivatives for screening as potential anti-cancer drugs. mdpi.com

Carbon Capture and Utilization (CCU): Amines are central to technologies for capturing CO2. nih.gov Research could explore the potential of this compound and its derivatives in integrated systems for CO2 capture and subsequent catalytic conversion into valuable chemicals like methanol. nih.gov

Development of Sustainable and Scalable Chemical Processes

Aligning chemical production with the principles of green chemistry is a critical goal for the 21st century. Future research on this compound must prioritize the development of processes that are not only efficient but also environmentally sustainable and scalable for potential industrial application.

Key directions for sustainable process development include:

Catalyst and Amine Recycling: For applications in areas like CO2 capture and conversion, developing systems where the amine and any associated catalysts can be easily separated and recycled is crucial for economic viability and sustainability. nih.gov Biphasic reaction systems could be explored to facilitate this. nih.gov

Shift to Greener Reagents and Solvents: Future processes should aim to eliminate the use of hazardous and halogenated solvents. acs.org The adoption of greener alternatives, such as using methanol as both a reagent and solvent, represents a significant step toward sustainable manufacturing. rsc.org The development of efficient, scalable processes, potentially leveraging technologies from established industrial amine production, will be essential for realizing the compound's commercial potential. matthey.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for Methoxy-bis(2-methoxycarbonyl-ethyl)-amine, considering steric and electronic factors?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a primary amine precursor with methoxycarbonyl-ethyl halides in the presence of a base (e.g., NaOH) under controlled temperatures (20–60°C) to minimize steric hindrance from the bis-substituted groups. Purification may involve column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: H and C NMR to confirm methoxy (-OCH), carbonyl (C=O), and amine (-NH) groups.

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., ESI-MS in positive ion mode).

- Infrared Spectroscopy (IR): Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-O-C stretching) .

Q. What are the challenges in achieving high purity during synthesis, and how can they be mitigated?

- Methodological Answer: Challenges include by-product formation due to incomplete substitution or ester hydrolysis. Mitigation strategies:

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N/Ar).

- Optimize reaction time (monitored via TLC/HPLC) to prevent over-reaction.

- Employ advanced purification (preparative HPLC with C18 columns, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

- Methodological Answer: Steric hindrance from the bis-methoxycarbonyl groups can lead to preferential formation of specific conformers. Studies using variable-temperature NMR and DFT calculations (B3LYP/6-31G*) can reveal energy barriers to rotation. Solvent polarity (e.g., DMSO vs. toluene) and temperature (e.g., 25°C vs. 60°C) significantly impact reaction pathways .

Q. What computational models predict the interaction of this compound with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model binding affinities to enzymes (e.g., esterases) or receptors. Quantum mechanical calculations (e.g., HOMO-LUMO analysis via Gaussian 09) assess electron distribution for reactivity predictions .

Q. How to analyze contradictory data in the compound’s reaction kinetics under varying pH conditions?

- Methodological Answer: Conduct pH-dependent kinetic studies (pH 3–10) using UV-Vis spectroscopy to monitor ester hydrolysis rates. Compare experimental data with Eyring equation-derived theoretical values. Discrepancies may arise from solvent isotope effects (DO vs. HO) or buffer catalysis, requiring validation via LC-MS/MS .

Q. What are the potential metabolic pathways of this compound inferred from structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.